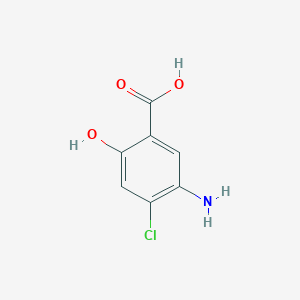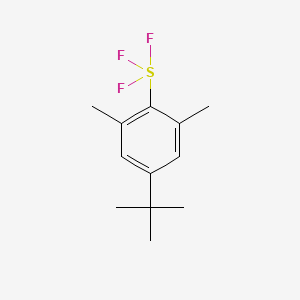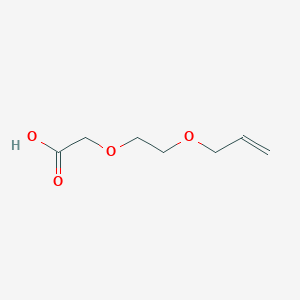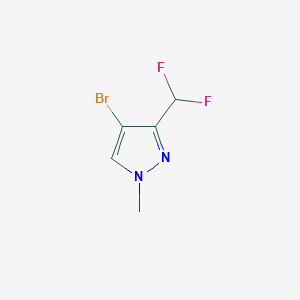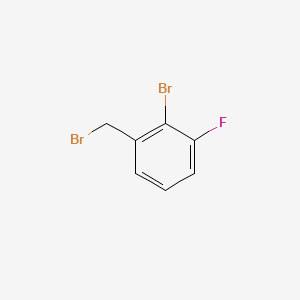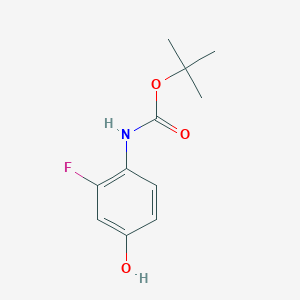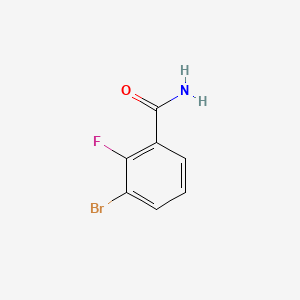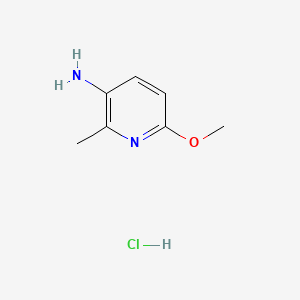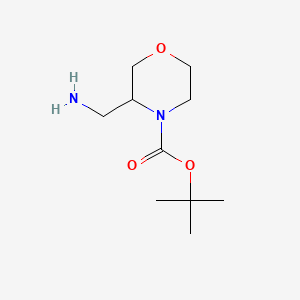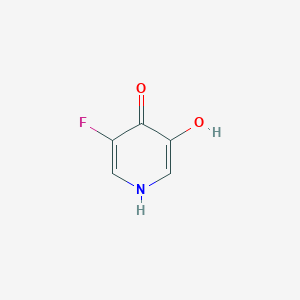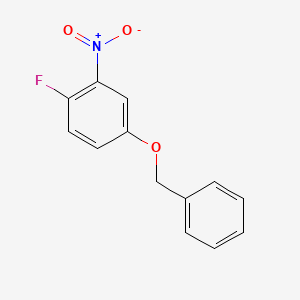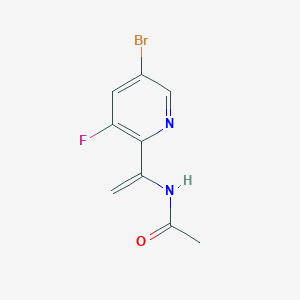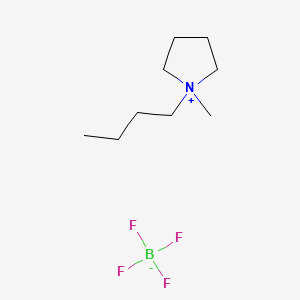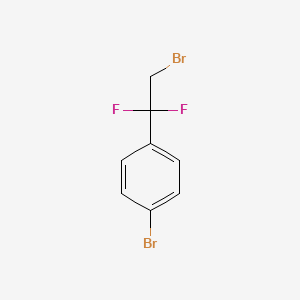
1-Bromo-4-(2-bromo-1,1-difluoroethyl)benzene
Vue d'ensemble
Description
“1-Bromo-4-(2-bromo-1,1-difluoroethyl)benzene” is a laboratory chemical with the CAS number 1000994-95-5 . It is also known as “Bromo-4-(1,1-difluoroethyl)benzene” and is used in proteomics research .
Molecular Structure Analysis
The molecular formula of “1-Bromo-4-(2-bromo-1,1-difluoroethyl)benzene” is C8H7BrF2 . The InChI key is QXIBKCFAFRHORF-UHFFFAOYSA-N . The SMILES string is CC(F)(F)c1ccc(Br)cc1 .
Physical And Chemical Properties Analysis
“1-Bromo-4-(2-bromo-1,1-difluoroethyl)benzene” is a liquid with a refractive index of n20/D 1.503 and a density of 1.495 g/mL at 25 °C . It appears clear colorless to yellow .
Applications De Recherche Scientifique
Bromine Atom-Transfer Radical Addition
A study by Yorimitsu et al. (2001) demonstrated the use of triethylborane-induced bromine atom-transfer radical addition in aqueous media, highlighting the solvent effect on radical addition reactions. The research showed that the reaction proceeded smoothly in polar solvents and aqueous media, providing insights into the efficiency of bromine atom-transfer in different solvent environments (Yorimitsu et al., 2001).
Synthesis of Ethynylferrocene Compounds
Research by Fink et al. (1997) involved the synthesis of ethynylferrocene compounds of 1,3,5-tribromobenzene, which were characterized and studied for their electrochemical properties. This study provides an example of how brominated benzene derivatives can be used in the synthesis of organometallic compounds with interesting redox properties (Fink et al., 1997).
Functionalization of Bis(trimethylsilyl)benzenes
A paper by Reus et al. (2012) discussed the synthesis of bromo-, boryl-, and stannyl-functionalized 1,2-bis(trimethylsilyl)benzenes via Diels-Alder or C-H activation reactions. This research highlights the versatility of brominated benzene derivatives in the functionalization of benzenes for various synthetic applications (Reus et al., 2012).
Halogenation of Polyalkylbenzenes
Bovonsombat and Mcnelis (1993) explored the ring halogenations of polyalkylbenzenes using N-halosuccinimide and acidic catalysts, demonstrating the use of brominated compounds in selective halogenation reactions to produce mixed halogenated compounds with high yields (Bovonsombat & Mcnelis, 1993).
Fluorescence Properties of Bromobenzene Derivatives
The study by Liang Zuo-qi (2015) on the synthesis and fluorescence properties of 1-Bromo-4-(2,2-diphenylvinyl) benzene showcased the application of bromobenzene derivatives in developing compounds with interesting photoluminescence properties, demonstrating their potential use in materials science (Liang Zuo-qi, 2015).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is combustible and toxic if swallowed, in contact with skin, or if inhaled .
Propriétés
IUPAC Name |
1-bromo-4-(2-bromo-1,1-difluoroethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2F2/c9-5-8(11,12)6-1-3-7(10)4-2-6/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZXJTCNRQOEEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CBr)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70660150 | |
| Record name | 1-Bromo-4-(2-bromo-1,1-difluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(2-bromo-1,1-difluoroethyl)benzene | |
CAS RN |
471246-90-9 | |
| Record name | 1-Bromo-4-(2-bromo-1,1-difluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



